3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride
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Overview
Description
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound with the molecular formula C13H19Cl2N3. It is known for its applications in various fields, including medicinal chemistry and pharmaceutical research. This compound features a benzonitrile group attached to a piperidine ring, which is further substituted with an amino group, making it a versatile intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride typically involves the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate precursors such as 1,5-diaminopentane.
Introduction of the Benzonitrile Group: The benzonitrile group is introduced via a nucleophilic substitution reaction. This can be achieved by reacting the piperidine derivative with a benzonitrile compound under suitable conditions.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of each step. Common solvents used include methanol, ethanol, and water, with catalysts such as palladium on carbon (Pd/C) to facilitate hydrogenation steps.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), converting nitrile groups to amines.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Corresponding oxides or hydroxyl derivatives.
Reduction: Primary amines.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is used as an intermediate in the synthesis of complex organic molecules
Biology
In biological research, this compound is utilized in the study of receptor-ligand interactions due to its structural similarity to biologically active molecules. It helps in understanding the binding mechanisms and activity of various receptors.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic properties. It is investigated for its role in the development of new drugs targeting specific diseases, including neurological disorders and cancer.
Industry
In the industrial sector, this compound is used in the production of pharmaceuticals and agrochemicals. Its versatility makes it a valuable component in the synthesis of various active ingredients.
Mechanism of Action
The mechanism of action of 3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride involves its interaction with specific molecular targets. It can bind to receptors or enzymes, modulating their activity. The pathways involved include signal transduction cascades and metabolic pathways, leading to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
4-Aminopiperidine: A simpler analog with similar structural features but lacking the benzonitrile group.
Benzonitrile: A basic aromatic nitrile compound used in various chemical syntheses.
Piperidine: A fundamental heterocyclic amine used as a precursor in organic synthesis.
Uniqueness
3-[(4-Aminopiperidin-1-yl)methyl]benzonitrile dihydrochloride is unique due to its combined structural features, which confer specific reactivity and biological activity. The presence of both the piperidine ring and the benzonitrile group allows for diverse chemical modifications and applications, distinguishing it from simpler analogs.
This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties
Properties
IUPAC Name |
3-[(4-aminopiperidin-1-yl)methyl]benzonitrile;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c14-9-11-2-1-3-12(8-11)10-16-6-4-13(15)5-7-16;;/h1-3,8,13H,4-7,10,15H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGVOFOIQLYDMRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N)CC2=CC(=CC=C2)C#N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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